molecular formula C20H29N3O2S B12886820 N-(4-Aminobutyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide CAS No. 651307-42-5

N-(4-Aminobutyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide

Cat. No.: B12886820
CAS No.: 651307-42-5
M. Wt: 375.5 g/mol
InChI Key: YHBDQBINZIJQON-UHFFFAOYSA-N
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Description

N-(4-Aminobutyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminobutyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide typically involves multi-step organic reactions. A common approach might include:

    Formation of Isoquinoline Core: Starting with a suitable precursor, the isoquinoline core can be synthesized through cyclization reactions.

    Sulfonamide Formation:

    Alkylation: The final step involves the alkylation of the amine group with 4-aminobutyl and 2-cyclopentylethyl groups using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminobutyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-Aminobutyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might inhibit or activate these targets, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Aminobutyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide: can be compared with other isoquinoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features and the resulting biological activities. Its combination of functional groups may confer unique properties that differentiate it from other isoquinoline derivatives.

Properties

CAS No.

651307-42-5

Molecular Formula

C20H29N3O2S

Molecular Weight

375.5 g/mol

IUPAC Name

N-(4-aminobutyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide

InChI

InChI=1S/C20H29N3O2S/c21-12-3-4-14-23(15-11-17-6-1-2-7-17)26(24,25)20-9-5-8-18-16-22-13-10-19(18)20/h5,8-10,13,16-17H,1-4,6-7,11-12,14-15,21H2

InChI Key

YHBDQBINZIJQON-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCN(CCCCN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3

Origin of Product

United States

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